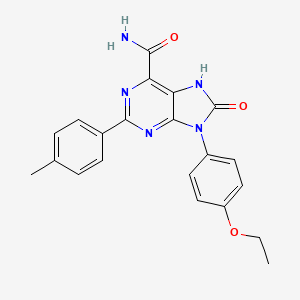

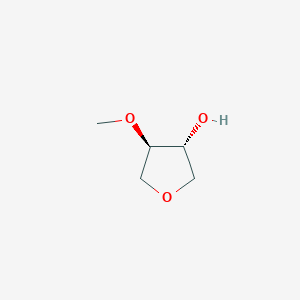

(3R,4R)-4-methoxyoxolan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

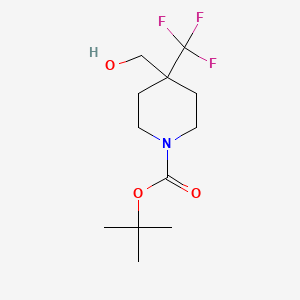

“(3R,4R)-4-methoxyoxolan-3-ol” is a chemical compound with the CAS Number: 876026-49-2 . It has a molecular weight of 118.13 . The IUPAC name for this compound is (3R,4R)-4-methoxytetrahydrofuran-3-ol . It is also known as dideoxyribose or 2-deoxy-d-ribose, which is a sugar molecule derived from ribose.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H10O3/c1-7-5-3-8-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

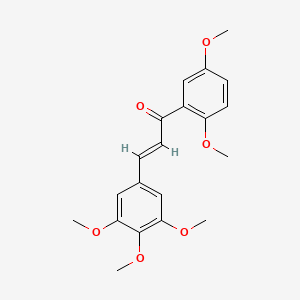

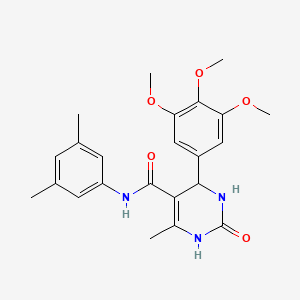

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds Research into the acidolysis of lignin model compounds, specifically focusing on the β-O-4 bond cleavage, offers insights into the structural and chemical properties of (3R,4R)-4-methoxyoxolan-3-ol derivatives. The study by T. Yokoyama (2015) reveals the complex reactions involved in the degradation of lignin, highlighting the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the acidolysis process. This research contributes to understanding the chemical behavior of lignin derivatives and their potential applications in lignin valorization and biofuel production (Yokoyama, 2015).

Antioxidant Capacity Assays and Chemical Principles The review by Dejian Huang, B. Ou, and R. Prior (2005) discusses the chemical principles behind antioxidant capacity assays, which are crucial for evaluating the antioxidant potential of substances like this compound derivatives. This research categorizes assays into hydrogen atom transfer (HAT) and electron transfer (ET) based assays, providing a comprehensive overview of methods to assess the antioxidant capabilities of chemicals, which could include lignin-derived phenolics (Huang, Ou, & Prior, 2005).

Analytical Methods for Antioxidant Activity Determination Munteanu and Apetrei (2021) offer a critical presentation of various tests used to determine antioxidant activity, which could apply to evaluating this compound and its derivatives. This review encapsulates the detection mechanisms, applicability, and the advantages and disadvantages of different antioxidant activity assays, providing a foundation for future research on the antioxidant properties of lignin derivatives and similar compounds (Munteanu & Apetrei, 2021).

Syringic Acid A Phenolic Compound's Therapeutic and Industrial Importance

The review by Cheemanapalli Srinivasulu et al. (2018) delves into the occurrence, biosynthesis, bioavailability, and applications of syringic acid, a phenolic compound with therapeutic and industrial importance. Given the structural similarity and chemical behavior, research on syringic acid and its derivatives, including this compound, highlights the potential of these compounds in biomedicine and industry, showcasing their antioxidant, antimicrobial, and anti-inflammatory activities, among others (Srinivasulu et al., 2018).

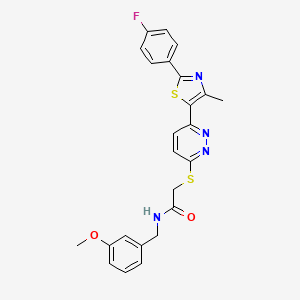

Hydroxypyridinone Complexes with Aluminium Medical and Environmental Applications

The review by M. A. Santos (2002) discusses the development of hydroxypyridinone complexes for their efficient metal chelating properties, particularly with aluminum and iron, for potential medical uses. This research outlines the chemical, physico-chemical, and biological assays of bidentate and hexadentate hydroxypyridinones, indicating the broad applicability of similar compounds in medical and environmental fields, including the detoxification and therapeutic use of metal chelators (Santos, 2002).

Safety and Hazards

The safety information for “(3R,4R)-4-methoxyoxolan-3-ol” includes several hazard statements: H227, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

(3R,4R)-4-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-5-3-8-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCNGHBRNGEKCO-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2527185.png)

![1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone](/img/structure/B2527186.png)

![3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2527187.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)

![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)